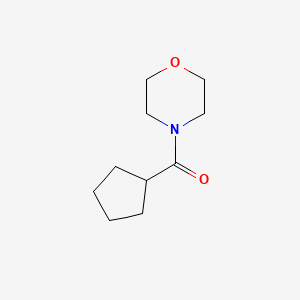
4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (NO2) attached to a methoxy group (OCH3), and an ethylsulfanyl group (C2H5S). These functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and ethylsulfanyl groups would likely be attached to the same benzene ring, with the nitro and methoxy groups attached to a second benzene ring connected via a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the benzene ring to which it’s attached more susceptible to electrophilic attack. The benzamide group could potentially undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar nitro and methoxy groups and the nonpolar ethylsulfanyl and benzamide groups .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide and its derivatives have been studied for their corrosion inhibition properties. A study focusing on N-Phenyl-benzamide derivatives, including those with methoxy (OCH3) and nitro (NO2) substituents, revealed that these compounds effectively inhibit mild steel corrosion in acidic environments. Methoxy substituents enhance inhibition efficiency, and the compounds exhibit spontaneous and strong adsorption at metal/electrolyte interfaces, obeying the Langmuir adsorption isotherm. These findings suggest potential applications in protecting metals from corrosive processes (Mishra et al., 2018).
Synthesis of Medical Compounds
This class of compounds is also integral in synthesizing various medical drugs. For example, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in preparing cardiotonic drugs Sulmazole and Isomazole, has been described. Two alternative synthesis approaches offer yields of 17% and 37%, respectively, demonstrating the compound's significance in pharmaceutical manufacturing (Lomov, 2019).
Pharmacological Properties
Benzamide derivatives, including those with 2-methoxy and 4-nitrophenyl groups, have been explored for their pharmacological properties. Some studies have focused on evaluating these compounds as selective serotonin 4 receptor agonists, with potential implications in treating gastrointestinal disorders. These compounds have shown promising results in accelerating gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).
Anticancer Activity
The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives have also been a focus. Studies have shown that compounds containing methoxy and nitro groups in the benzamide moiety exhibit moderate to good activity against various human cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Mohan et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-10-12(18(20)21)6-9-15(14)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPSAHNUFPBNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

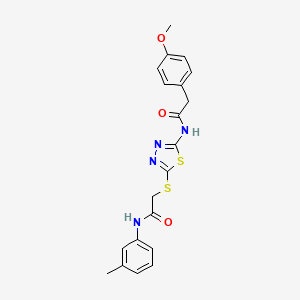
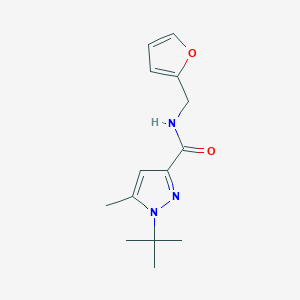
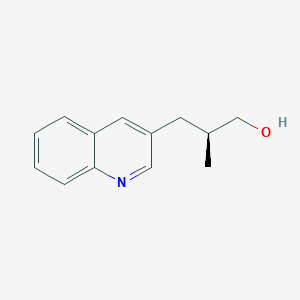

![N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide](/img/structure/B2800094.png)



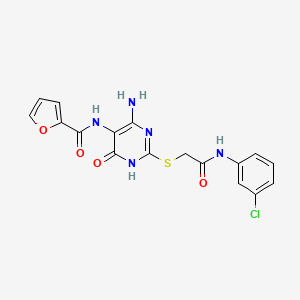
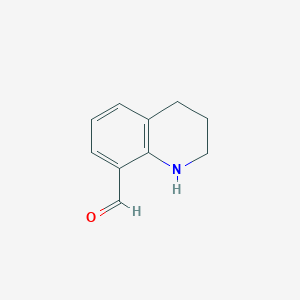
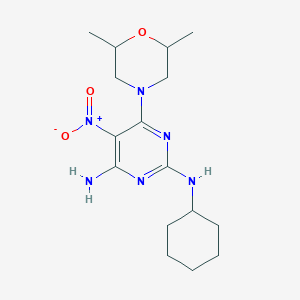
![(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine](/img/structure/B2800106.png)
![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)
